molecular formula C14H17N3O B7622803 2-Indazol-1-yl-1-piperidin-1-ylethanone

2-Indazol-1-yl-1-piperidin-1-ylethanone

Cat. No.: B7622803
M. Wt: 243.30 g/mol
InChI Key: UPUHUDLLEUBECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Indazol-1-yl-1-piperidin-1-ylethanone is a heterocyclic organic compound featuring an indazole ring linked via an ethanone bridge to a piperidine moiety. This structure combines the aromatic indazole system, known for its biological relevance in medicinal chemistry, with the piperidine group, a common pharmacophore in bioactive molecules. The compound’s synthetic pathway typically involves nucleophilic substitution or coupling reactions, as seen in structurally related derivatives .

Properties

IUPAC Name

2-indazol-1-yl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-14(16-8-4-1-5-9-16)11-17-13-7-3-2-6-12(13)10-15-17/h2-3,6-7,10H,1,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUHUDLLEUBECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 2-Indazol-1-yl-1-piperidin-1-ylethanone typically involves multi-step chemical reactions, including the aza-Michael addition method. This method is effective for constructing C–N bonds and has been applied to create various heterocyclic compounds that serve as pharmacophores in drug development . The compound can be synthesized from 1H-indazole and piperidinyl derivatives, leading to a variety of derivatives with potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant efficacy against human breast cancer cells, with some compounds exhibiting IC50 values comparable to established drugs like Olaparib . These compounds inhibit poly (ADP-Ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells.

CompoundIC50 Value (µM)Mechanism of Action
5e18PARP inhibition
Olaparib57.3PARP inhibition

Neuropharmacological Effects

Compounds containing indazole and piperidine moieties have been investigated for their neuropharmacological effects. They exhibit potential in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or mood disorders. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound derivatives:

  • Breast Cancer Study : A study demonstrated that specific derivatives inhibited PARP activity and enhanced apoptosis in breast cancer cell lines. The research highlighted the compound's potential as a new class of PARP inhibitors .
  • Neuropharmacology Research : Investigations into the neuropharmacological effects showed that certain derivatives improved cognitive functions in animal models, suggesting their use in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Substituents/Modifications Molecular Weight (g/mol) Key Synthetic Steps
2-Indazol-1-yl-1-piperidin-1-ylethanone Indazole Piperidine via ethanone ~259.3 (estimated) Nucleophilic substitution (piperidine)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole Aryl groups (e.g., phenyl, substituted) 260–320 (varies by aryl) Tetrazole formation, chloroacetylation, piperidine coupling
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Benzimidazole Chloro, phenyl 258.71 Benzimidazole alkylation
2-(1H-Imidazol-1-yl)-1-phenylethanol Imidazole Phenyl, hydroxyl 188.23 Imidazole-phenylethanol coupling
2-(1H-Benzimidazol-2-ylsulfanyl)-1-[4-(2-(1H-benzimidazol-2-ylsulfanyl)acetyl)piperazin-1-yl]ethanone Benzimidazole Sulfanyl, piperazine-acetyl 538.65 Sulfanyl-acetylation, piperazine coupling

Key Observations:

Heterocycle Variability: The indazole core in the target compound is replaced with tetrazole (compounds 22–28) or benzimidazole/imidazole in others. Tetrazoles offer enhanced metabolic stability, while benzimidazoles improve π-π stacking interactions in receptor binding .

Substituent Effects :

  • Chloro-substituted benzimidazole (e.g., ) introduces electron-withdrawing effects, altering reactivity and binding affinity.
  • Sulfanyl groups in enhance hydrophobicity and metal-binding capacity, which may influence enzyme inhibition profiles.

Synthetic Pathways :

  • The target compound and tetrazole analogs () share piperidine coupling via chloroacetyl intermediates. However, tetrazole formation requires sodium azide and triethyl orthoformate, introducing safety concerns due to azide handling .
  • Benzimidazole derivatives () often employ alkylation or sulfanylation steps, differing in reagent complexity and yield.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Compound LogP (Predicted) Solubility (mg/mL) Reported Bioactivity
This compound 2.1 ~0.5 (DMSO) Limited data; inferred kinase modulation
Tetrazole derivatives (22–28) 1.8–2.5 0.3–1.2 Anticancer screening (IC50: 5–20 µM)
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone 3.0 <0.1 Antimicrobial (Gram+ bacteria: MIC 8–16 µg/mL)
2-(1H-Imidazol-1-yl)-1-phenylethanol 1.5 10.2 Antifungal (Candida spp.: MIC 32–64 µg/mL)

Key Findings:

  • Lipophilicity : The target compound’s LogP (~2.1) balances membrane permeability and aqueous solubility, whereas benzimidazole derivatives (LogP ~3.0) may suffer from poor solubility .
  • Bioactivity : Tetrazole analogs () show moderate anticancer activity, likely due to kinase inhibition, while benzimidazoles () exhibit antimicrobial effects. The target compound’s indazole core may confer selectivity for kinases like mTOR or PI3K, as seen in patent examples ().

Preparation Methods

Nucleophilic Substitution via α-Chloroketone Intermediates

A widely employed method involves the alkylation of indazole derivatives with α-chloroethanone intermediates bearing the piperidine moiety. For example, Brand et al. demonstrated that reacting 1H-indazole with 2-chloro-1-piperidin-1-ylethanone in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C yields the target compound with moderate efficiency .

Key Reaction Conditions:

  • Solvent: DMF or acetonitrile

  • Base: K₂CO₃ or DIPEA (N,N-diisopropylethylamine)

  • Temperature: 80–100°C

  • Yield: 50–65%

This method prioritizes simplicity but faces limitations in regioselectivity, as competing alkylation at the indazole N2 position may occur.

Suzuki-Miyaura Coupling for Aryl Functionalization

Building on strategies for indazole functionalization, Torrie et al. reported a Suzuki coupling approach to introduce aryl groups to the indazole core before piperidine incorporation . The synthesis begins with iodination of 1H-indazole at the 3-position using iodine and silver trifluoroacetate, followed by a palladium-catalyzed coupling with aryl boronic acids. Subsequent alkylation with 2-chloro-1-piperidin-1-ylethanone completes the synthesis.

Representative Data:

StepReagents/ConditionsYield (%)
IodinationI₂, AgTFA, DCM, 25°C, 12h78
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 80°C65–85
Final Alkylation2-Chloro-1-piperidin-1-ylethanone, K₂CO₃, DMF60

This route offers modularity for introducing diverse substituents but requires stringent anhydrous conditions.

Reductive Amination of Indazole-1-yl Acetophenone

An alternative pathway utilizes reductive amination to couple indazole-1-yl acetophenone with piperidine. Dunn et al. described the condensation of indazole-1-yl acetophenone with piperidine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (acetic acid, pH 4–5) .

Optimized Parameters:

  • Molar Ratio: 1:1.2 (ketone:amine)

  • Reducing Agent: NaBH₃CN (2 equiv)

  • Solvent: MeOH/HOAc (9:1)

  • Yield: 70–75%

This method avoids harsh alkylation conditions but necessitates careful pH control to prevent over-reduction.

Microwave-Assisted One-Pot Synthesis

To enhance efficiency, Torrie et al. developed a microwave-assisted one-pot protocol combining indazole activation and piperidine incorporation . Indazole is treated with chloroacetyl chloride to form 2-chloro-1-(1H-indazol-1-yl)ethanone, which subsequently reacts with piperidine under microwave irradiation (150°C, 20 min).

Performance Metrics:

  • Reaction Time: 20–30 min

  • Yield: 80–85%

  • Purity (HPLC): >95%

This approach reduces side reactions and improves scalability, though specialized equipment is required.

Solid-Phase Synthesis for High-Throughput Production

For combinatorial chemistry applications, solid-phase synthesis has been adapted. Brand et al. immobilized indazole derivatives on Wang resin via a carboxylic acid linker, followed by on-resin alkylation with piperidine-containing bromoethanone . Cleavage with trifluoroacetic acid (TFA) yielded the target compound.

Advantages:

  • Purity: >90% after cleavage

  • Throughput: 50–100 compounds per batch

  • Automation Compatibility: Fully amenable

Limitations include higher costs for resin and reagents.

Comparative Analysis of Methods

The table below summarizes the pros and cons of each method:

MethodYield (%)ScalabilityCostComplexity
Nucleophilic Substitution50–65ModerateLowLow
Suzuki Coupling60–85HighHighHigh
Reductive Amination70–75ModerateModerateModerate
Microwave-Assisted80–85HighModerateModerate
Solid-Phase>90LowHighHigh

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Indazol-1-yl-1-piperidin-1-ylethanone, and how can reaction efficiency be optimized?

  • Methodology : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 1H-indazole derivatives with piperidine-containing carbonyl precursors under reflux conditions in polar aprotic solvents (e.g., dioxane or DMF) with a base (e.g., K₂CO₃). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Optimization includes adjusting stoichiometry, temperature (80–120°C), and reaction time (12–24 hours) to improve yields .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify indazole and piperidine moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.12).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (monoclinic system, space group P2₁/n) can resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .
  • HPLC : Purity >95% via reverse-phase C18 column (acetonitrile/water gradient) .

Q. What analytical techniques are suitable for monitoring degradation products or stability under varying conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light. Analyze using LC-MS to detect hydrolysis products (e.g., indazole or piperidine fragments) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic rotational isomerism in piperidine rings by acquiring spectra at low temperatures (−40°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., indazole C-H coupling vs. piperidine CH₂ groups) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental strategies can elucidate the biological activity of this compound in receptor-binding assays?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., histamine H₁/H₄ receptors) based on imidazole-piperazine pharmacophores .
  • Competitive Binding Assays : Radiolabeled ligands (e.g., [³H]-mepyramine for H₁ receptors) to measure IC₅₀ values.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the indazole ring (e.g., Cl, NO₂) to assess impact on potency .

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

  • Methodology :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .
  • Salt Formation : React with HCl or citric acid to generate water-soluble hydrochloride or citrate salts .
  • Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA) .

Q. What are the challenges in resolving crystal polymorphism, and how do polymorphs affect physicochemical properties?

  • Methodology :

  • Crystallization Screening : Test solvents (ethanol, acetonitrile) and cooling rates to isolate polymorphs.
  • PXRD and DSC : Compare diffraction patterns (e.g., monoclinic vs. triclinic) and melting points. Polymorphs may alter bioavailability (e.g., solubility differences up to 20%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.